2-(2-Phenoxy-phenyl)nicotinonitrile
Description
2-(2-Phenoxy-phenyl)nicotinonitrile (CAS 14178-15-5), also known as 2-phenoxynicotinonitrile, is a nicotinonitrile derivative characterized by a pyridine core substituted with a phenoxy group at the 2-position and a nitrile group at the 3-position. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol. The compound’s structure confers unique electronic properties due to the electron-withdrawing nitrile group and the aromatic phenoxy substituent, which may influence reactivity and biological activity .
Properties
Molecular Formula |
C18H12N2O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(2-phenoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O/c19-13-14-7-6-12-20-18(14)16-10-4-5-11-17(16)21-15-8-2-1-3-9-15/h1-12H |
InChI Key |
OKGVLZPGVALKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitrile, chloro) increase reactivity, as seen in 2-chloro-6-phenylnicotinonitrile .
- Aromatic substituents (e.g., phenoxy, dibenzofuran) improve thermal stability, exemplified by compound A1 (mp 296–298°C) .
- Polar groups (e.g., methoxy) may enhance solubility, as in 2-methoxy-6-phenyl-nicotinonitrile .
Antibacterial Activity
Insights :
Cytotoxic Activity
| Compound | Cell Line Tested | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile | MCF7 breast cancer cells | <10 | |
| This compound | Not reported | — | — |
Trends :
- Dichlorothiophene substitution correlates with potent cytotoxicity, suggesting a role for halogenated groups in targeting cancer cells .
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